molecular formula C17H24N2O B7171469 N-cyclopropyl-1-[(3,5-dimethylphenyl)methyl]pyrrolidine-2-carboxamide

N-cyclopropyl-1-[(3,5-dimethylphenyl)methyl]pyrrolidine-2-carboxamide

Cat. No.: B7171469
M. Wt: 272.4 g/mol
InChI Key: AJNJBFKUJGLFKU-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-[(3,5-dimethylphenyl)methyl]pyrrolidine-2-carboxamide is a synthetic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by a cyclopropyl group attached to the nitrogen atom and a 3,5-dimethylphenylmethyl group attached to the pyrrolidine ring

Properties

IUPAC Name

N-cyclopropyl-1-[(3,5-dimethylphenyl)methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-12-8-13(2)10-14(9-12)11-19-7-3-4-16(19)17(20)18-15-5-6-15/h8-10,15-16H,3-7,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNJBFKUJGLFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CN2CCCC2C(=O)NC3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-[(3,5-dimethylphenyl)methyl]pyrrolidine-2-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under specific reaction conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, which involve the addition of a cyclopropyl group to the nitrogen atom of the pyrrolidine ring.

    Attachment of the 3,5-Dimethylphenylmethyl Group: This step involves the alkylation of the pyrrolidine ring with a 3,5-dimethylphenylmethyl halide or similar reagent.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-[(3,5-dimethylphenyl)methyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Hydroxylated or ketone derivatives.

    Reduction: Reduced analogs with altered functional groups.

    Substitution: Substituted derivatives with new functional groups attached to the pyrrolidine ring.

Scientific Research Applications

N-cyclopropyl-1-[(3,5-dimethylphenyl)methyl]pyrrolidine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-[(3,5-dimethylphenyl)methyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound may inhibit or activate certain enzymes, leading to altered biochemical pathways.

    Receptors: It may bind to specific receptors, modulating their activity and resulting in physiological effects.

    Pathways: The compound may influence various signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-1-[(3,5-dimethylphenyl)methyl]pyrrolidine-2-carboxamide: Unique due to its specific substituents and structural features.

    Other Pyrrolidine Carboxamides: Compounds with similar core structures but different substituents, such as N-cyclopropyl-1-[(3,5-dimethylphenyl)methyl]pyrrolidine-2-carboxylate.

Uniqueness

This compound stands out due to its specific combination of a cyclopropyl group and a 3,5-dimethylphenylmethyl group, which may confer unique chemical and biological properties compared to other similar compounds.

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